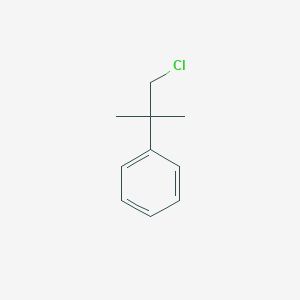

Neophyl chloride

Número de catálogo B057190

Key on ui cas rn:

515-40-2

Peso molecular: 168.66 g/mol

Clave InChI: DNXXUUPUQXSUFH-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07538243B2

Procedure details

Magnesium (36.9 g, 1.52 mol, 50-150 mesh), neophylchloride (2.0 g, 0.01 mol) and tetrahydrofuran (40 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml) and tert.-butyl methyl ether (MTBE, 50 ml) was subsequently added while maintaining reflux. Neophylchloride (258 g, 1.53 mol) dissolved in MTBE (400 ml) was then added at 48° C. over a period of 5.5 h. After 1.7 h stirring at the same temperature, the reaction mixture was diluted with MTBE (500 ml). Dried CO2 was then introduced above the surface at a temperature of 35° C. (ice cooling) for 18 min and directly into the solution for 5 min. The mixture was then acidified with HCl 16% and the organic phase was extracted with NaOH 32% (160 ml). The alkaline solution was first washed with MTBE and then again acidified with HCl 16%. Extraction with MTBE and evaporation of the solvent gave 3-Methyl-3-phenyl-butanoic acid (247.2 g).

Identifiers

|

REACTION_CXSMILES

|

[Mg].BrCCBr.[CH2:6](Cl)[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH3:8].[C:17](=[O:19])=[O:18].Cl>CC(OC)(C)C.C(Cl)C(C1C=CC=CC=1)(C)C.O1CCCC1>[CH3:8][C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH2:6][C:17]([OH:19])=[O:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

36.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C(C)(C)C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Three

|

Name

|

|

|

Quantity

|

258 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After 1.7 h stirring at the same temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A Grignard reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was subsequently added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added at 48° C. over a period of 5.5 h

|

|

Duration

|

5.5 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase was extracted with NaOH 32% (160 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The alkaline solution was first washed with MTBE

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with MTBE and evaporation of the solvent

|

Outcomes

Product

Details

Reaction Time |

1.7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CC(=O)O)(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 247.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |